2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
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Overview
Description
2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a sulfanyl group attached to a benzyl ring. The presence of these functional groups and the fused ring system imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methylbenzyl mercaptan with a suitable quinazoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings and the triazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted triazoloquinazolines. These products can exhibit different biological activities and chemical properties, making them valuable for further research .
Scientific Research Applications
2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The triazole and quinazoline moieties play a crucial role in binding to the active sites of target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits similar antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyrimidine: Used in the synthesis of various pharmaceuticals and exhibits diverse biological activities.
Uniqueness
2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to its specific structural features, including the sulfanyl group and the fused triazoloquinazoline ring system. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C23H20N4OS |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H20N4OS/c1-15-6-5-7-16(10-15)14-29-23-25-22-24-20-11-18(17-8-3-2-4-9-17)12-21(28)19(20)13-27(22)26-23/h2-10,13,18H,11-12,14H2,1H3 |
InChI Key |
DOYUWHKAGHBDRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C=C4C(=NC3=N2)CC(CC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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